![molecular formula C13H18O3 B14317168 2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one CAS No. 106797-55-1](/img/structure/B14317168.png)
2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one is a chemical compound with the molecular formula C12H16O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its role as a photoinitiator in polymerization processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one typically involves the reaction of 4-(3-hydroxypropyl)benzaldehyde with acetone in the presence of a base catalyst. The reaction proceeds through an aldol condensation followed by a dehydration step to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled temperature and pressure conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one has a wide range of applications in scientific research:
作用机制
The primary mechanism of action for 2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one involves the absorption of UV light, leading to the generation of free radicals. These free radicals initiate the polymerization process by reacting with monomers to form polymer chains. The compound’s effectiveness as a photoinitiator is attributed to its ability to efficiently generate free radicals upon exposure to UV light .
相似化合物的比较
Similar Compounds
2-Hydroxy-2-methylpropiophenone: Another photoinitiator with similar applications in UV-curable resins.
1-Hydroxy-1-methylethyl phenyl ketone: Used in similar applications but may have different photoinitiation efficiencies.
Uniqueness
2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one is unique due to its specific structural features that enhance its photoinitiation efficiency and compatibility with various monomers. Its hydroxyl groups also contribute to its solubility and reactivity in different chemical environments .
属性
CAS 编号 |
106797-55-1 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
2-hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one |
InChI |
InChI=1S/C13H18O3/c1-13(2,16)12(15)11-7-5-10(6-8-11)4-3-9-14/h5-8,14,16H,3-4,9H2,1-2H3 |
InChI 键 |
SQJKQDJOLURFAN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)CCCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1(2H)-Phthalazinone, 4-[1,1'-biphenyl]-4-yl-](/img/structure/B14317088.png)
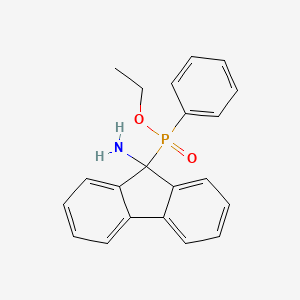
![5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl-](/img/structure/B14317101.png)
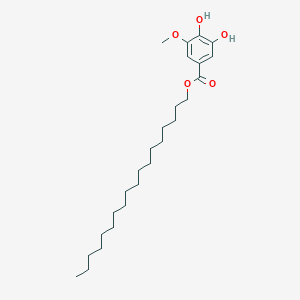
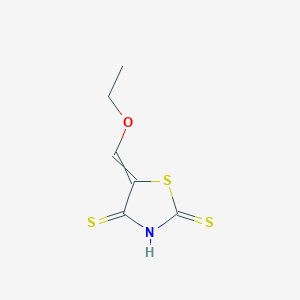
![1-Methyl-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14317120.png)
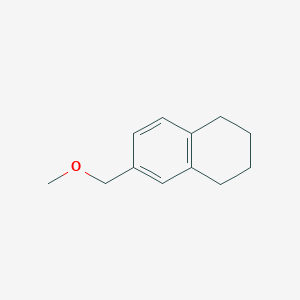
![4-[2-(3-Aminophenyl)propan-2-yl]phenol](/img/structure/B14317140.png)


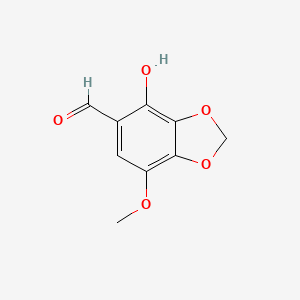
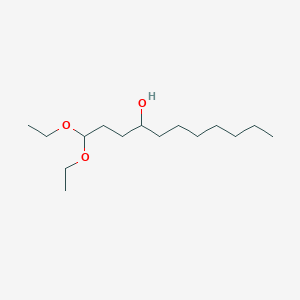
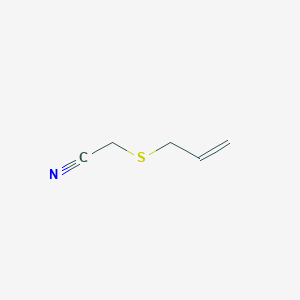
![2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid](/img/structure/B14317208.png)
